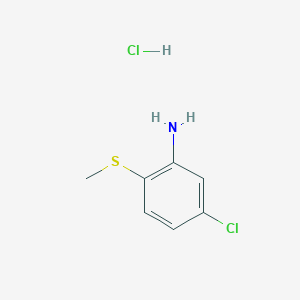

5-Chloro-2-(methylsulfanyl)aniline hydrochloride

Descripción

Propiedades

IUPAC Name |

5-chloro-2-methylsulfanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGSQBXAIVDPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209208-42-3 | |

| Record name | 5-chloro-2-(methylsulfanyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

5-Chloro-2-(methylsulfanyl)aniline hydrochloride, with the molecular formula C7H9ClNS and a molecular weight of 210.13 g/mol, is a compound that has garnered attention for its significant biological activities, particularly in antibacterial and antifungal applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to an aniline structure. The unique combination of these functional groups contributes to its biological reactivity and potential therapeutic applications.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, antifungal activity has been observed against common fungal pathogens.

Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a valuable candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. This dual action may enhance its efficacy against resistant strains.

Case Studies

In a recent study published in the journal Molecules, researchers evaluated the compound's activity against a panel of microbial strains. The study found that it not only inhibited growth but also exhibited a bactericidal effect at higher concentrations. The authors highlighted its potential as a lead compound for further drug development targeting infections caused by multidrug-resistant organisms.

Another investigation focused on the compound's antifungal properties, revealing that it significantly reduced fungal load in infected models when administered at therapeutic doses. This study underscores the need for further exploration into its pharmacokinetics and bioavailability to optimize therapeutic regimens.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other aniline derivatives known for their biological activities.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Chloro-2-methylsulfonylaniline | C7H8ClNO2S | Antimicrobial |

| 4-Chloro-3-methylaniline | C7H8ClN | Anticancer |

| 3-Chloro-4-methylphenylamine | C7H9ClN | Antifungal |

| 5-Bromo-2-(methylsulfanyl)aniline | C7H8BrNS | Antibacterial |

This comparison highlights the unique features of this compound, particularly its potent antimicrobial properties, setting it apart from its analogs.

Comparación Con Compuestos Similares

Research Findings and Trends

- Synthetic Accessibility : The target compound’s synthesis likely involves chlorination and sulfanylation steps, similar to routes described for 5-(ethylsulfonyl)-2-methoxyaniline (e.g., sulfonation, nitration, and reduction) .

- Stability Considerations : Methylsulfanyl groups are prone to oxidation to sulfoxides or sulfones, which may necessitate protective measures during storage or reaction conditions .

Métodos De Preparación

From 2-(Methylthio)aniline via Chlorination

One common synthetic approach starts with 2-(methylthio)aniline as the precursor. The method involves:

Step 1: Chlorination of 2-(methylthio)aniline at the 5-position using a chlorinating agent under controlled conditions, often employing copper(I) chloride or aluminum chloride catalysts in organic solvents such as dichloromethane. This step introduces the chlorine atom selectively on the aromatic ring.

Step 2: Isolation of the 5-chloro-2-(methylthio)aniline product, which can then be converted into the hydrochloride salt by treatment with hydrochloric acid.

This route benefits from relatively mild conditions and good selectivity, yielding the desired product with high purity suitable for further applications.

Nucleophilic Substitution and Methylthiolation

Another preparation involves nucleophilic substitution reactions where a chlorinated aniline intermediate undergoes substitution with methylthiol reagents such as sodium methylthiolate (NaSMe) or dimethyl sulfide derivatives. Key parameters include:

Solvent choice: Polar aprotic solvents like DMF or THF enhance nucleophilicity.

Temperature: Typically 60–100°C to optimize reaction rates.

Catalyst: Copper(I) iodide (CuI) or other copper catalysts facilitate Ullmann-type coupling reactions.

This method allows for the introduction of the methylthio group onto a chlorinated aromatic ring, with reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure conversion and purity.

Direct Chlorination of 2-(Methylthio)aniline

Industrial methods often utilize direct chlorination of 2-(methylthio)aniline under carefully controlled conditions to avoid over-chlorination or side reactions. Control of temperature, pH, and reagent stoichiometry is critical to maximize yield and purity. The resulting compound is then converted into the hydrochloride salt by acidification.

Industrial Preparation Methodologies

Industrial synthesis prioritizes scalability, safety, and cost-effectiveness. A patented method describes the synthesis of 5-chloro-2-(methylsulfanyl)aniline hydrochloride via the following:

Controlled chlorination of 2-(methylthio)aniline using copper(I) chloride catalysts.

Use of aluminum chloride in dichloromethane to facilitate electrophilic aromatic substitution.

Post-reaction workup involving acidification with hydrochloric acid to form the hydrochloride salt.

This method yields high product purity and is amenable to large-scale production with minimized hazardous byproducts.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, DMF, THF | Solvent polarity affects substitution rates |

| Temperature | 60–100°C | Higher temperatures increase reaction speed |

| Catalyst | CuI, CuCl, AlCl3 | Catalysts promote chlorination and substitution |

| Reaction Time | 4–8 hours | Monitored by TLC/HPLC for completion |

| pH | Neutral to slightly acidic | Controls selectivity and minimizes side products |

| Workup | Acidification with HCl | Converts free base to hydrochloride salt |

Optimization focuses on balancing reaction rate with selectivity to minimize side products such as over-chlorinated or polysulfide derivatives.

Workup and Purification Procedures

Several workup protocols are employed post-reaction to isolate and purify this compound:

Extraction: After reaction completion, addition of 1 N HCl followed by extraction with dichloromethane or ethyl acetate separates the organic phase containing the product.

Washing: Organic extracts are washed with water to remove inorganic salts and residual acids.

Drying: Over anhydrous sodium sulfate to remove moisture.

Concentration: Evaporation under reduced pressure to yield crude product.

Purification: Silica gel column chromatography or recrystallization from methanol or aqueous methanol to achieve high purity.

These steps ensure removal of impurities and isolation of the hydrochloride salt in crystalline form suitable for downstream applications.

Analytical Characterization

Characterization techniques confirm the structure and purity of the synthesized compound:

| Technique | Information Provided | Typical Observations |

|---|---|---|

| ¹H NMR | Proton environment, substituent positions | Methylthio singlet ~2.5 ppm; aromatic protons deshielded by Cl and SMe |

| ¹³C NMR | Carbon framework confirmation | Signals consistent with substituted aniline ring |

| IR Spectroscopy | Functional groups identification | C–S stretch ~650 cm⁻¹; N–H stretch ~3400 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern | Molecular ion at m/z 174 (M+H)+ |

| Melting Point | Purity and identity check | Consistent with literature values |

These methods ensure the product meets quality standards for research or industrial use.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield & Notes |

|---|---|---|---|---|

| Chlorination of 2-(methylthio)aniline | 2-(methylthio)aniline | CuCl, AlCl3 | 60–80°C, dichloromethane | High yield, selective chlorination |

| Nucleophilic substitution | 5-chloro-2-halogenated aniline | NaSMe, CuI catalyst | 60–100°C, DMF/THF | Moderate to high yield |

| Direct chlorination | 2-(methylthio)aniline | Chlorinating agents, CuCl | Controlled temp and pH | Industrial scale, cost-effective |

| Diazotization and reduction (related intermediates) | 5-chloro-2-methylaniline derivatives | Hydrazine hydrate, Raney Ni catalyst | 60–80°C hydrogenolysis | Used for related compounds synthesis |

Q & A

Q. Q1.1: What are the optimal reaction conditions for synthesizing 5-Chloro-2-(methylsulfanyl)aniline hydrochloride?

Methodological Answer: The synthesis typically involves chlorination and sulfanylation steps. Key parameters include:

- Chlorination: Use of AlCl₃ as a catalyst in dichloromethane at 0–5°C to minimize side reactions .

- Sulfanylation: Reaction with methyl mercaptan (CH₃SH) in ethanol under nitrogen atmosphere at 50–60°C for 6–8 hours .

- Hydrochloride Formation: Precipitation with HCl gas in anhydrous diethyl ether, followed by vacuum drying. Purity can exceed 95% with recrystallization in ethanol .

Q. Q1.2: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC: C18 column with acetonitrile/water (70:30) mobile phase; retention time ~4.2 min .

- NMR: Key peaks include δ 2.45 ppm (S–CH₃ singlet) and δ 6.8–7.3 ppm (aromatic protons) .

- Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 174.6 .

Cross-validation with elemental analysis (C, H, N, S) ensures stoichiometric accuracy.

Advanced Research Questions

Q. Q2.1: How does the methylsulfanyl group influence electrophilic substitution reactions in this compound?

Methodological Answer: The –SMe group is a strong electron donor, directing electrophiles to the para and ortho positions relative to the amino group. Experimental validation:

- Nitration: React with HNO₃/H₂SO₄ at 0°C; major product is 5-chloro-4-nitro-2-(methylsulfanyl)aniline (85% yield) .

- Bromination: Use Br₂ in acetic acid; regioselectivity confirmed via X-ray crystallography .

Computational studies (DFT) can model charge distribution to predict reactivity patterns .

Q. Q2.2: What strategies mitigate solubility challenges in biological assays?

Methodological Answer: The hydrochloride salt improves aqueous solubility (~25 mg/mL in PBS at pH 7.4). For hydrophobic media:

- Co-solvents: Use DMSO (≤5% v/v) to maintain cell viability .

- Liposomal Encapsulation: Formulate with phosphatidylcholine (1:3 molar ratio) for enhanced cellular uptake .

Monitor solubility via dynamic light scattering (DLS) and UV-Vis spectroscopy at 280 nm .

Data Analysis and Contradictions

Q. Q3.1: How should researchers resolve discrepancies in reported pKa values for the amino group?

Methodological Answer: Reported pKa values range from 3.8–4.5 due to solvent effects. To standardize:

Q. Q3.2: Why do catalytic hydrogenation studies show variable reduction rates for the chlorine substituent?

Methodological Answer: The Cl atom’s resistance to reduction depends on catalyst choice:

- Pd/C (10%): No reduction observed under 1 atm H₂ .

- Raney Nickel (EtOH, 80°C): Partial dechlorination (<15%) after 24 hours .

GC-MS analysis of byproducts (e.g., methane from C–Cl cleavage) clarifies mechanistic pathways .

Biological and Mechanistic Studies

Q. Q4.1: What assays are suitable for evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

- Kinase Inhibition: Use ADP-Glo™ assay with recombinant EGFR kinase (IC₅₀ determination) .

- CYP450 Interaction: Fluorescent-based Vivid® substrates (e.g., CYP3A4) in human liver microsomes .

- Docking Studies: AutoDock Vina with PDB structures (e.g., 1M17 for tyrosine kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.